Sodium Dodecylbenzenesulfonate

Catalog No.
S1795189
CAS No.
25155-30-0
M.F
C18H29NaO3S
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Dodecylbenzenesulfonate

CAS Number

25155-30-0

Product Name

Sodium Dodecylbenzenesulfonate

IUPAC Name

sodium 2-dodecylbenzenesulfonate

Molecular Formula

C18H29NaO3S

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

HFQQZARZPUDIFP-UHFFFAOYSA-M

SMILES

Array

solubility

5 to 10 mg/mL at 66 °F (NTP, 1992)
Water solubility = 8X10+5 ug/l at 20-25 °C

Synonyms

ALKYLARYL SULFONATE;ALKYLBENZENESULFONIC ACID SODIUM SALT;DODECYLBENZENE SODIUM SULFONATE;DODECYLBENZENESULPHONIC ACID SODIUM SALT;DODECYLBENZENESULFONIC ACID SODIUM SALT;DODECENE-1 LAS;DDBS;LAS-C12

Sodium dodecylbenzenesulfonate is a white to light yellow flakes, granules or powder. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a synthetic detergent.
Salts of alkylbenzene sulfonates, including ammonium dodecylbenzenesulfonate, calcium dodecylbenzenesulfonate, DEA-dodecylbenzenesulfonate, isopropylamine dodecylbenzenesulfonate, magnesium isodecylbenzenesulfonate, MIPA-dodecylbenzenesulfonate, potassium dodecylbenzenesulfonate, sodium decylbenzenesulfonate, SDDBS, sodium tridecylbenzenesulfonate, TEA-DDBS, and TEA-tridecylbenzenesulfonate, are safe as cosmetic ingredients in the practices of use given in this safety assessment when formulated to be nonirritating.

Sodium Dodecylbenzenesulfonate (SDBS), a primary member of the linear alkylbenzene sulfonate (LAS) family, is a highly versatile anionic surfactant utilized extensively in industrial formulations, emulsion polymerization, and nanomaterial dispersion. Structurally characterized by a linear dodecyl chain attached to a benzene ring with a sodium-neutralized sulfonate group, SDBS is amphiphilic, enabling aggressive reduction of surface and interfacial tension [1]. In procurement and material selection, SDBS is prioritized for its robust foaming, emulsifying capacity, and superior hard-water tolerance compared to traditional soap-based agents. Unlike sulfate-based analogs, its true sulfonate structure provides distinct physicochemical resilience, making it a foundational ingredient in both heavy-duty commercial detergents and specialized high-tech colloidal suspensions [1].

Substituting SDBS with closely related anionic surfactants often leads to catastrophic formulation failures or regulatory non-compliance. Replacing SDBS with Sodium Dodecyl Sulfate (SDS)—a common procurement substitute—introduces severe hydrolytic vulnerability; the C-O-S ester bond in SDS rapidly hydrolyzes in acidic or high-temperature environments into insoluble 1-dodecanol, causing emulsion breakdown and phase separation [1]. Conversely, substituting linear SDBS with cheaper Branched Alkylbenzene Sulfonates (BABS) resolves the stability issue but fails modern environmental standards, as branched chains are highly recalcitrant to biodegradation and accumulate in wastewater [2]. Therefore, SDBS is strictly required when a process demands both the chemical stability of a true sulfonate and the rapid environmental degradation of a linear alkyl chain.

Hydrolytic Stability in Acidic and High-Temperature Processes

In acidic or elevated-temperature formulations, the structural difference between a sulfonate and a sulfate ester dictates shelf-life and process viability. SDS contains a weak C-O-S bond that undergoes rapid acid-catalyzed hydrolysis, yielding 1-dodecanol and bisulfate, which destroys the emulsion [1]. SDBS features a direct C-S bond to the benzene ring, rendering it highly resistant to hydrolytic cleavage under identical low-pH conditions [1].

Evidence DimensionChemical stability (Hydrolysis resistance)
Target Compound DataSDBS: Stable in acidic media; maintains surfactant properties without degrading.
Comparator Or BaselineSDS: Unstable; rapidly hydrolyzes to poorly soluble 1-dodecanol at low pH.
Quantified DifferenceSDBS prevents phase separation and demulsification in low-pH environments where SDS categorically fails.
ConditionsAqueous solutions at low pH / acidic conditions.

Procurement teams formulating acidic cleaners, agricultural emulsions, or high-temp industrial fluids must select SDBS to prevent premature product separation and shelf-life failure.

Superior Dispersion Capacity for Carbonaceous Nanomaterials

For the suspension of multiwalled and single-walled carbon nanotubes (MWCNTs/SWCNTs), SDBS drastically outperforms SDS. The benzene ring in SDBS enables strong π-π interactions with the graphitic surface of the nanotubes, whereas SDS relies solely on hydrophobic tail interactions [1]. Quantitatively, SDBS can suspend approximately 100-fold more MWCNTs than SDS [1]. Furthermore, in electrophoretic spinning processes, SDBS enables the drawing of continuous SWNT fibers (0.2 to 5 μm diameter), whereas SDS only allows for the attachment of short, non-continuous bundles[2].

Evidence DimensionNanomaterial suspension capacity and fiber formation
Target Compound DataSDBS: Suspends high concentrations; enables continuous SWNT fiber spinning.
Comparator Or BaselineSDS: ~100-fold lower MWCNT suspension capacity; fails to form continuous fibers.
Quantified Difference100-fold increase in MWCNT suspension capacity with SDBS.
ConditionsAqueous colloidal dispersion of MWCNTs/SWCNTs under sonication/electrophoresis.

Material scientists and engineers scaling up graphene or carbon nanotube composites must procure SDBS to achieve viable, stable dispersions and continuous fiber manufacturing.

Micellization Efficiency and Material Loading Requirements

The Critical Micelle Concentration (CMC) determines the minimum surfactant required to achieve optimal surface tension reduction. The CMC of SDBS in pure water at 25°C is significantly lower (typically ~1.2 to 2.9 mM depending on exact isomer distribution) compared to SDS, which has a CMC of ~8.2 mM[1]. This means self-assembly and micelle formation are induced at much lower concentrations for SDBS.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataSDBS: ~1.2 - 2.9 mM (at 25°C).
Comparator Or BaselineSDS: ~8.2 mM (at 25°C).
Quantified DifferenceSDBS requires roughly 3 to 6 times less molar concentration to reach CMC compared to SDS.
ConditionsAqueous solution at 25°C.

Industrial buyers can achieve targeted emulsification and foaming thresholds using significantly lower raw material volumes, optimizing bulk formulation costs.

Environmental Compliance via Aerobic Biodegradability

Historically, alkylbenzene sulfonates utilized branched chains (BABS), which proved highly resistant to environmental degradation. Modern linear SDBS undergoes rapid β-oxidation and desulfonation in aerobic environments. Standard biodegradation tests show linear LAS compounds achieving >70-90% degradation, classifying them as readily biodegradable, whereas branched analogs fail these thresholds and accumulate as environmental contaminants [1].

Evidence DimensionAerobic biodegradation rate
Target Compound DataLinear SDBS: >70-90% degradation (readily biodegradable).
Comparator Or BaselineBranched ABS (BABS): Highly recalcitrant; fails ready biodegradability standards.
Quantified DifferenceLinear SDBS meets strict OECD/environmental biodegradation thresholds that branched analogs categorically fail.
ConditionsAerobic wastewater treatment / modified Sturm tests.

Procurement for commercial detergents and industrial wash fluids must specify the linear form (SDBS) to avoid regulatory penalties and ensure wastewater compliance.

Acidic and High-Temperature Emulsion Polymerization

Because SDBS resists the acid-catalyzed hydrolysis that rapidly degrades SDS [1], it is the mandatory choice for stabilizing emulsions in harsh chemical environments. It is heavily procured for the emulsion polymerization of styrene, butadiene, and acrylics where maintaining a stable micellar structure at elevated temperatures or low pH is critical to preventing reactor fouling and phase separation.

Carbon Nanotube and Graphene Dispersion

In advanced materials manufacturing, SDBS is prioritized over standard aliphatic surfactants due to its benzene ring, which facilitates strong π-π stacking with graphitic surfaces. This allows for up to a 100-fold increase in MWCNT suspension capacity compared to SDS [2], making SDBS essential for formulating conductive inks, spinning continuous SWNT fibers, and creating stable nanoparticle slurries.

Eco-Compliant Bulk Industrial Detergents

For large-scale commercial cleaning and wastewater-generating industrial processes, the linear structure of SDBS ensures rapid aerobic biodegradation (>70-90%) [3]. Buyers must specify linear SDBS over legacy branched alkylbenzene sulfonates to meet stringent environmental regulations and municipal wastewater discharge limits while maintaining heavy-duty degreasing performance.

Cost-Optimized Foaming and Wetting Agents

Due to its significantly lower Critical Micelle Concentration (CMC) compared to SDS [4], SDBS is highly favored in bulk formulations where cost-efficiency is paramount. Formulators can achieve maximum surface tension reduction and robust foaming with a lower mass loading of active surfactant, driving down raw material costs in agricultural adjuvants, enhanced oil recovery (EOR) fluids, and consumer cleaning products.

Physical Description

Sodium dodecylbenzenesulfonate is a white to light yellow flakes, granules or powder. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a synthetic detergent.
Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals
White to light-yellow solid; [Hawley] Light yellow powder; [MSDSonline]

Color/Form

White to light yellow flakes, granules, or powder

Hydrogen Bond Acceptor Count

3

Exact Mass

348.17351024 Da

Monoisotopic Mass

348.17351024 Da

Boiling Point

Foams as water boils. 212 °F (USCG, 1999)

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

23

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)

Density

1 at 68 °F for 60% slurry (USCG, 1999)
1.0 @ 20 °C for 60% slurry

Decomposition

... WHEN HEATED TO DECOMP ... THEY EMIT HIGHLY TOXIC FUMES OF /SULFUR OXIDES./

Melting Point

greater than 572 °F (NTP, 1992)

UNII

2855754K9T

Related CAS

27176-87-0 (Parent)

Mechanism of Action

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMV) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell.

Impurities

Sodium sulfate, dodecylbenzene, sulfones, sodium carbonate, sodium chloride, water, free oil.

Absorption Distribution and Excretion

LABELED SODIUM ALKYLBENZENESULFONATE AT CONCN CLOSE TO THOSE FOUND IN POLLUTED WATER WERE READILY ABSORBED BY CARPS. ROUTE OF ABSORPTION WAS GILL OR SKIN. THE BIOCONCENTRATION COEFFICIENTS CORRELATED WITH MOLECULAR STRUCTURES OF THE SURFACTANTS TESTED.
THE UPTAKE, TISSUE DISTRIBUTION, & ELIMINATION OF SODIUM LAURYLBENZENESULFONATE WERE INVESTIGATED IN CARP (CYPRINUS CARPIO). CONCN FACTORS FOR HEPATOPANCREAS & GALLBLADDER 30 & 9000 RESPECTIVELY. MAX WHOLE-BODY LEVELS WERE REACHED @ 24-72 HR. UPTAKE INCR WITH INCREASING WATER HARDNESS; SURVIVAL TIME DECR WITH INCR WATER HARDNESS.
UPTAKE IN TEST ORGANISMS (DAPHNIDS AND FATHEAD MINNOWS) , AS MEASURED BY (14)CARBON ACTIVITY, WAS FUNCTION OF CHAIN LENGTH & EXPOSURE CONCN. APPROX 100% CLEARANCE WITHIN 10 DAYS.
IN RATS, BLOOD LEVELS OF SODIUM-PARA-DODECYLBENZENESULFONATE WAS MAX @ 2 HR, NEGLIGIBLE @ 48 HR, WHILE EXCRETION RATE OF RADIOACTIVE LABEL WAS 99.4% AFTER 48 HR. /SODIUM PARA-DODECYLBENZENESULFONATE/
For more Absorption, Distribution and Excretion (Complete) data for SODIUM DODECYLBENZENESULFONATE (7 total), please visit the HSDB record page.

Drug Warnings

VET: WILL COMPLEX CATIONIC MEDICAMENTS.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying; Surfactant

Methods of Manufacturing

REACTION OF A MIXTURE OF MONOCHLOROPARAFFINS HAVING PREDOMINANTLY TWELVE CARBON CHAIN LENGTHS WITH BENZENE IN THE PRESENCE OF AN ALUMINUM CHLORIDE CATALYST, FOLLOWED BY SULFONATION WITH SULFURIC ACID OR SULFUR TRIOXIDE & REACTION WITH SODIUM HYDROXIDE
BENZENE IS ALKYLATED WITH DODECENE, TO WHICH IT ATTACHES ITSELF IN ANY SECONDARY POSITION. RESULTING DODECYLBENZENE IS SULFONATED WITH SULFURIC ACID ... FOR LINEAR ALKYL SULFONATE (STRAIGHT-CHAIN ALKYL), THE DODECENE MAY BE REMOVED FROM KEROSINE OR CRUDES BY MOLECULAR SIEVE, MAY BE FORMED BY ZIEGLER POLYMERIZATION OF ETHYLENE, OR BY CRACKING WAX PARAFFINS TO ALPHA-OLEFINS.

General Manufacturing Information

Paper Manufacturing
Utilities
Fabricated Metal Product Manufacturing
Printing Ink Manufacturing
Primary Metal Manufacturing
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Services
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Synthetic Rubber Manufacturing
Food, beverage, and tobacco product manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
Textiles, apparel, and leather manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Transportation Equipment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1): INACTIVE
Benzenesulfonic acid, dodecyl-, sodium salt (1:1): ACTIVE
/SODIUM DODECYLBENZENESULFONATE IS/ A STRAIGHT-CHAIN ALKYLBENZENE SULFONATE; A DETERGENT SPECIALLY TAILORED FOR BIODEGRADABILITY. THE LINEAR ALKYLATES MAY BE NORMAL OR ISO (BRANCHED AT THE END ONLY), BUT ARE C10 OR LONGER. /ALKYL SULFONATE, LINEAR/
... Found in many household detergent products. /Alkyl aryl sodium sulfonates/
PRUNE, PLANT GROWTH REGULATOR FOR LILY, CONTAINS 25% OF SODIUM DODECYLBENZENE SULFONATE.

Analytic Laboratory Methods

High-performance chromatographic determinations of alkyl benzenesulfonate in river water and wastewater are described. /Alkyl benzenesulfonate/
Described is a liquid chromatographic method for determination of alkylbenzene sulfonates in water. /Alkyl benzenesulfonates/
A mixture of tetradecyldimethylbenzylammonium chloride and sodium dodecylbenzenesulfonate were analyzed titrimetrically using tetraphenyl as the titrant and tetrabromophenolphthalein ethyl ester as the indicator. The procedure only works when the concn of the anionic surfactant is lower than that of the cationic surfactant.
High-performance liquid chromatographic determinations of surfactants in river water. /Surfactants/
EMSLC Method 425.1 "Methylene Blue Active Substances" Colorimetric Determination with a Detection Limit of 0.025 mg/L. /Surfactants/

Clinical Laboratory Methods

The anionic surfactant sodium dodecylbenzenessulfonate was detected in human urine by gas chromatography equipped with a flame-photometric detector (GC-FPD) and by the methylene blue colorimetric method. The detection limit was 0.04 ppm for GC-FPD method, but was 5.17 ppm (as methylene blue active substances) for the colorimetric method. Of 19 urine samples tested, the average concentration was 5.17 nondetectable by the GC-FPD method.

Storage Conditions

Storage temp above 32 °F.

Dates

Last modified: 08-15-2023

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